4-Bromo-3-formyl-1H-indazole-6-carboxylic acid
Overview
Description
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and immeasurable potential for therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit the activity of certain kinases, such as mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) . These interactions can modulate signaling pathways involved in cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, this compound may affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indazole derivatives can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters or passively diffuse through lipid bilayers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-formylindazole followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the presence of a brominating agent such as N-bromosuccinimide (NBS) is crucial .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 4-Bromo-3-carboxy-1H-indazole-6-carboxylic acid.
Reduction: 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex indazole derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-indazole-6-carboxylic acid
- 3-Formyl-1H-indazole-6-carboxylic acid
- 4-Bromo-3-hydroxymethyl-1H-indazole-6-carboxylic acid
Uniqueness
4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the indazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4-bromo-3-formyl-2H-indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLTQPQOXRHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646395 | |
Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-37-5 | |
Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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